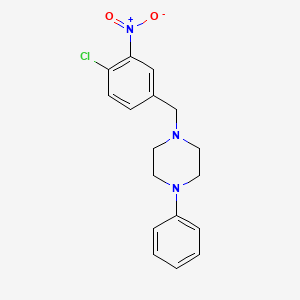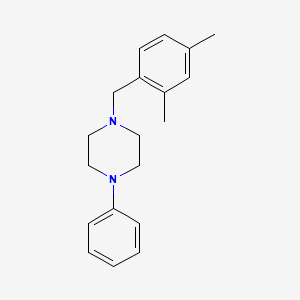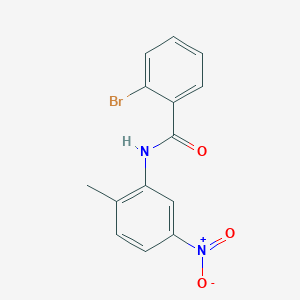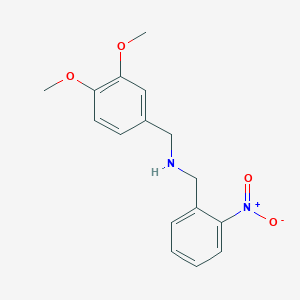
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine, also known as CNB-001, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives and has been shown to possess neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves its ability to modulate the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to inhibit the activity of PDE10A, leading to an increase in cAMP and cGMP levels, which in turn leads to neuroprotective effects.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to possess various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a viable compound for the treatment of neurological disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to have a low toxicity profile, making it a safe compound for further research. One of the limitations of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine. One area of research is the investigation of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine for the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the specific mechanisms of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine and its effects on various signaling pathways in the brain. Finally, the development of more efficient methods for the synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine would be beneficial for large-scale production and further research.
Synthesis Methods
The synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves the reaction of 4-chloro-3-nitrobenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction yields 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine as a yellow solid with a purity of over 98%. The synthesis method of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been optimized for large-scale production, making it a viable compound for further research.
Scientific Research Applications
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-16-7-6-14(12-17(16)21(22)23)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLOANFBHEBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)


![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
